molecular formula C16H13N5OS B2937043 6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide CAS No. 2415623-10-6

6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B2937043
CAS No.: 2415623-10-6
M. Wt: 323.37
InChI Key: VQNZDWFXMZMILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrimidine core, which is known for its diverse pharmacological properties, and is further functionalized with cyclopropyl, pyridinyl, and thiazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. This can lead to a reduction in the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to targets .

Properties

IUPAC Name

6-cyclopropyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c22-15(13-7-12(10-4-5-10)18-9-19-13)21-16-20-14(8-23-16)11-3-1-2-6-17-11/h1-3,6-10H,4-5H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNZDWFXMZMILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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